
3-Hydroxy-4-methylbenzaldehyde
Overview
Description
3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4, molecular formula: C₈H₈O₂) is a substituted benzaldehyde featuring a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and natural product research due to its role as an intermediate in pharmaceuticals and agrochemicals . It has been identified in fungal volatiles, such as those from Hypoxylon invadens, where its isomers exhibit distinct chromatographic behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3-hydroxy-4-methylphenol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes that ensure high yield and purity. The production involves controlled reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Core Aldehyde Reactivity
3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) contains both an aldehyde (-CHO) and a phenolic hydroxyl (-OH) group. These functional groups enable diverse reactivity:
Hydroxyl Group Modifications
The phenolic -OH group can undergo typical aromatic substitution and protection reactions:
Nucleophilic Addition-Elimination
The aldehyde participates in nucleophilic attacks, forming imines or hydrazones:
- Schiff Base Formation
Reactants : Amines (e.g., aniline, hydrazines)
Conditions : Acidic or neutral, room temperature
Products : Imines or hydrazones (e.g., antimicrobial agents)
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) are feasible due to the aromatic ring’s reactivity:
Coupling Type | Partners | Catalyst | Application |
---|---|---|---|
Suzuki | Aryl boronic acids | Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |
Heck | Alkenes | Pd(OAc)₂ | Styrenic compounds |
Biological Activity-Directed Reactions
- Antimicrobial Derivatives : Condensation with sulfonamides yields compounds with MIC values of 64–256 µg/mL against pathogens like S. aureus .
- DNA Interaction : Hydrolytic cleavage of plasmid DNA observed at 200–400 µM concentrations, suggesting intercalative binding .
Key Research Findings
- DPPH Radical Scavenging : Exhibits dose-dependent antioxidant activity (IC₅₀ ~40 µg/mL) .
- Chalcone Synthesis : Forms yellow solids via Claisen-Schmidt condensation, used in photochemical studies .
Reaction Data Tables
Table 1: Condensation Reactions
Substrate | Reagent | Product | Yield (%) |
---|---|---|---|
This compound | Acetophenone | (E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one | 72 |
Activity | Test Model | Result |
---|---|---|
Antibacterial | S. aureus ATCC 25923 | MIC = 64 µg/mL |
Antioxidant | DPPH assay | 80% scavenging at 100 µg/mL |
Scientific Research Applications
Organic Synthesis
3-Hydroxy-4-methylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Aldol Condensation : This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in synthesizing complex organic molecules.
- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are pivotal in the development of various pharmaceuticals.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Aldol Condensation | Forms β-hydroxy ketones or aldehydes | |
Schiff Base Formation | Reacts with amines to produce imines | |
Reduction | Can be reduced to corresponding alcohols |
Pharmaceutical Applications
The compound has been investigated for its biological activities, making it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, its derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa with notable effectiveness.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, revealing effective concentrations ranging from 64 to 256 µg/mL against specific pathogens .
Antioxidant Properties
Research indicates that this compound and its derivatives possess antioxidant properties. These compounds can scavenge free radicals, which is crucial for developing health supplements and functional foods.
Table 2: Antioxidant Activity Results
Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |
---|---|---|
This compound | 70 | 100 |
Control (BHT) | 90 | 100 |
Material Science
In material science, this compound is utilized as a precursor in the synthesis of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in producing materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers: Positional Variations of Hydroxyl and Methyl Groups
The position of substituents significantly influences physicochemical and biological properties. Key isomers include:
Key Observations :
- Retention Indices : this compound has a lower retention index (1396) compared to 4-hydroxy-2-methylbenzaldehyde (1452), indicating differences in polarity and volatility.
- Substituent Effects : The 4-methyl group in this compound may sterically hinder interactions in chromatography, reducing retention compared to ortho-substituted analogs .
Functional Group Variations: Hydroxyl vs. Methoxy vs. Benzyloxy Derivatives
Replacing the hydroxyl or methyl group alters reactivity and applications:
Key Observations :
- Reactivity : The hydroxyl group in this compound enhances acidity (pKa ~8–10) compared to methoxy derivatives, making it more reactive in nucleophilic substitutions.
Key Observations :
- Brominated analogs (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety protocols due to their corrosive nature, unlike hydroxyl or methoxy derivatives .
Biological Activity
3-Hydroxy-4-methylbenzaldehyde, also known as this compound (CAS No. 57295-30-4), is an aromatic compound with significant biological activities. It has garnered attention for its potential applications in pharmaceuticals and as a biochemical probe due to its structural features that allow interaction with biological macromolecules. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and interactions with DNA.
- Molecular Formula : CHO
- Molecular Weight : 136.15 g/mol
- CAS Number : 57295-30-4
- Purity : Typically high purity (>95%) in research applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds, it was found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibacterial agent.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that the compound effectively scavenges free radicals, demonstrating a dose-dependent response.
Concentration (µM) | % Inhibition |
---|---|
10 | 20 |
50 | 45 |
100 | 75 |
This antioxidant activity suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
DNA Interaction Studies
This compound has been investigated for its ability to interact with DNA, an important aspect given the compound's potential as a therapeutic agent. Studies using plasmid DNA (pBR322) revealed that the compound can cleave DNA under certain conditions.
DNA Cleavage Activity
The cleavage activity was assessed in the presence of hydrogen peroxide (HO), which enhances oxidative cleavage.
Concentration (µM) | Cleavage Observed |
---|---|
50 | Partial |
100 | Moderate |
200 | Complete |
These findings indicate that this compound can induce DNA damage, which could be leveraged in cancer therapy by promoting apoptosis in malignant cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound showed enhanced antibacterial activity compared to standard antibiotics when tested against resistant bacterial strains.
- Antioxidant Mechanism : Further investigations into the antioxidant mechanisms revealed that the compound reduces reactive oxygen species (ROS) levels in cellular models, supporting its potential use in protective formulations against oxidative damage.
- DNA Binding Studies : Spectroscopic analyses indicated that the compound binds to DNA through electrostatic interactions, which could be crucial for its therapeutic applications in targeting nucleic acids.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-4-methylbenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The Reimer-Tiemann reaction is a viable route, involving the reaction of a phenol derivative (e.g., 4-methylphenol) with chloroform under alkaline conditions. Optimization includes controlling temperature (40–60°C), maintaining a pH >12, and using polar solvents (e.g., ethanol/water mixtures) to enhance aldehyde formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) can purify the product .
- Note : Alternative methods may involve Friedel-Crafts alkylation or oxidation of substituted benzyl alcohols, but yields depend on substituent compatibility.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for procedures generating dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) identifies aldehyde protons (~9.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms carbonyl (~190 ppm) and hydroxyl groups .
- IR : Strong absorption bands for -OH (3200–3500 cm) and C=O (1680–1700 cm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion. Collect >95% completeness in reciprocal space.
- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 interface for hydrogen bonding analysis. Validate with R1 < 0.05 and wR2 < 0.15 .
- Challenges : Address disorder in the aldehyde group via restrained refinement.
Q. What analytical approaches can resolve discrepancies in experimental data (e.g., melting point variations or spectral inconsistencies)?
- Methodological Answer :
- Purity Checks : Perform DSC (differential scanning calorimetry) to confirm melting point consistency.
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations, Gaussian09).
- Contamination Screening : Use GC-MS to detect volatile impurities affecting physical properties .
Q. What methodologies are recommended for designing and synthesizing derivatives of this compound to investigate biological activity?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methoxy, nitro groups) via electrophilic substitution or Schiff base formation.
- Bioactivity Assays : Test antimicrobial activity (MIC assays against E. coli and S. aureus) or antioxidant potential (DPPH radical scavenging) .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends.
Q. How should stability studies be conducted to assess degradation pathways under various storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and acidic/alkaline conditions.
- Analysis : Monitor degradation via HPLC-PDA for byproducts (e.g., oxidized quinones or dimerized products) .
Properties
IUPAC Name |
3-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJHJQBQKKPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014227 | |
Record name | 3-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-30-4 | |
Record name | 3-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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